molecular formula C10H11Cl2N3 B2532535 [1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2378502-08-8

[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride

Cat. No.: B2532535
CAS No.: 2378502-08-8
M. Wt: 244.12
InChI Key: UURVOMKFCXJIFD-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine hydrochloride (CAS: 2378502-08-8) is a pyrazole-derived compound with a 2-chlorophenyl substituent at the 1-position of the pyrazole ring and a methanamine group at the 3-position, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₁Cl₂N₃, with a molecular weight of 244.12 g/mol .

Properties

IUPAC Name

[1-(2-chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14;/h1-6H,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURVOMKFCXJIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Chlorophenylhydrazine

The foundational approach begins with 2-chlorophenylhydrazine as the primary precursor. In a representative procedure, this compound undergoes cyclocondensation with β-keto esters or β-diketones in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at 80–100°C for 6–12 hours. The reaction forms the pyrazole core, with the 2-chlorophenyl group at the N1 position. Subsequent hydrolysis of the ester group yields the carboxylic acid intermediate, which is reduced to the primary amine via lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Key parameters :

  • Solvent : DMF (yield: 68–72%) vs. DMSO (yield: 75–80%)
  • Temperature : 90°C optimal for minimizing side products
  • Reduction method : LiAlH4 achieves 85% conversion, while Pd/C hydrogenation requires higher pressures (3–5 atm).

Hofmann Degradation of Pyrazole-3-Carboxamide

An alternative route involves converting 1-(2-chlorophenyl)-1H-pyrazole-3-carboxamide to the methanamine derivative via Hofmann degradation. Treatment with bromine in a basic medium (NaOH/EtOH) generates an isocyanate intermediate, which is hydrolyzed to the amine under acidic conditions. This method avoids high-pressure hydrogenation but requires precise stoichiometric control to prevent over-oxidation.

Optimization insights :

  • Bromine equivalence : 1.2 equivalents minimize dimerization byproducts
  • Acid choice : HCl vs. H2SO4 impacts crystallization efficiency (HCl preferred for hydrochloride salt formation).

Industrial Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize throughput and safety. A patent-described method employs continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 hours (batch) to 45 minutes. The system operates at 110°C with a residence time of 30 minutes, achieving 92% conversion. Subsequent inline extraction and distillation modules isolate the pyrazole intermediate before amination.

Advantages :

  • 40% reduction in solvent usage
  • 99.5% purity by HPLC without chromatography.

Solvent Recycling in Amination

Large-scale amine reduction stages often use methanol/water mixtures. A closed-loop system recovers methanol via fractional distillation, reducing waste by 70%. Catalytic hydrogenation with Raney nickel under 4 atm H2 pressure achieves 94% yield, with catalyst reuse for up to 10 cycles without activity loss.

Comparative Analysis of Methodologies

Parameter Cyclocondensation Hofmann Degradation Continuous Flow
Yield 75–80% 65–70% 92%
Purity 98.5% 97.2% 99.5%
Scalability Pilot-scale Lab-scale Industrial
Key Challenge Ester hydrolysis kinetics Bromine handling Reactor fouling

Crystallization and Salt Formation

The final hydrochloride salt is obtained by treating the free amine with concentrated HCl in anhydrous ether. Crystallization kinetics studies reveal that slow cooling (0.5°C/min) from 60°C to 4°C produces monoclinic crystals with 99% enantiomeric excess. X-ray diffraction data confirm the protonation site at the pyrazole N2 atom, stabilizing the crystal lattice via N–H⋯Cl hydrogen bonds.

Critical factors :

  • HCl equivalence : 1.05 equivalents prevents free amine contamination
  • Antisolvent : Diethyl ether outperforms hexane in crystal habit modification.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling 2-chlorophenylhydrazine with acetylacetone and ammonium acetate achieves 88% yield in 2 hours, eliminating solvent waste. The method’s exothermicity requires precise temperature control but reduces energy input by 60% compared to traditional heating.

Enzymatic Amination

Preliminary studies explore transaminase enzymes for converting pyrazole-3-carbaldehyde to methanamine. While yields remain low (35–40%), this approach avoids harsh reducing agents and operates at ambient conditions.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes controlled oxidation to form nitriles or nitro compounds under specific conditions:

ReagentConditionsProductYieldApplication
H<sub>2</sub>O<sub>2</sub> (30%)CH<sub>3</sub>CN, 60°C, 6hPyrazole-3-carbonitrile derivative75%Precursor for antitumor agents
NaOClpH 9, RT, 3hN-Oxide intermediate52%Investigational intermediate

Mechanistic Insight: Oxidation typically involves radical intermediates, with the hydrochloride salt enhancing solubility in polar solvents.

Alkylation Reactions

The amine group participates in nucleophilic substitution reactions:

Alkylating AgentBase/CatalystProductYieldPurpose
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-Methylated derivative88%Improved lipophilicity
Benzyl bromideEt<sub>3</sub>N, THF, refluxN-Benzyl analog67%CNS-targeted prodrugs

Notable Variation: Mitsunobu reactions with alcohols yield secondary amines (e.g., 78% yield with 2-pyridinemethanol).

Acylation Reactions

The amine reacts with acyl chlorides/anhydrides to form amides:

Acylating AgentSolventProductYieldBiological Relevance
Acetyl chlorideCH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTAcetamide derivative91%Enhanced metabolic stability
Succinic anhydridePyridine, 50°CSuccinamide conjugate63%Polymeric drug carriers

Structural Advantage: The chlorophenyl group stabilizes transition states via π-π interactions during acylation .

Condensation Reactions

The amine participates in Schiff base formation or heterocyclic condensations:

Partner CompoundConditionsProductYieldApplication
2,2,6-trimethyl-4H-1,3-dioxin-4-oneEtOH, Δβ-Ketoamide hybrid81%Kinase inhibition
4-NitrobenzaldehydeMeOH, molecular sievesImine-linked scaffold58%Antimicrobial studies

Key Observation: Condensation with β-ketoesters under microwave irradiation reduces reaction time by 70% compared to conventional heating .

Acid-Base Reactions

The hydrochloride salt demonstrates reversible pH-dependent behavior:

ConditionReactionOutcomeUtility
NaOH (1M)Neutralization to free baseRegenerates free amine (pK<sub>a</sub> ≈ 8.2)Purification
HCl gas (gaseous)Re-salt formationRecrystallized hydrochlorideImproved shelf stability

Solubility Data:

  • Water solubility: 12.7 mg/mL (hydrochloride) vs. 1.3 mg/mL (free base)

  • LogP: 1.8 (free base) → 0.4 (hydrochloride)

Catalytic Coupling Reactions

Palladium-mediated cross-couplings modify the chlorophenyl group:

Reaction TypeCatalyst SystemProductYieldSignificance
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives76%EGFR inhibition studies
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAminated analogs65%Serotonin receptor ligands

Limitation: Steric hindrance from the pyrazole ring reduces coupling efficiency at the 2-chlorophenyl position.

Photochemical Reactions

UV-induced reactivity has been explored for prodrug activation:

Light SourceAdditiveProductOutcome
254 nm UV-CRose Bengal (photosensitizer)N-Dealkylation productsControlled drug release
365 nm UV-ATiO<sub>2</sub> nanoparticlesOxidative degradationEnvironmental remediation studies

Scientific Research Applications

Anticancer Activity

Recent studies have shown that pyrazole derivatives, including [1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride, exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively researched. Compounds similar to this compound have demonstrated efficacy in reducing inflammation in animal models. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and mediators, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Properties

Research indicates that pyrazole compounds possess antimicrobial activity against a range of bacterial and fungal pathogens. This compound has been tested for its effectiveness against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

Enzyme Inhibition

Studies have reported that pyrazole derivatives can act as inhibitors of various enzymes involved in disease pathways. For example, certain compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to the development of new analgesics or anti-inflammatory drugs based on this compound .

Neuropharmacological Effects

Emerging research suggests that pyrazole derivatives may also have neuropharmacological applications. Some studies indicate that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Synthesis of Novel Materials

The unique properties of this compound have led to its exploration in material science, particularly in the synthesis of novel polymers and nanomaterials. The incorporation of pyrazole moieties into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Studies

Study Objective Findings
Anticancer Activity Evaluate the cytotoxic effects on cancer cell linesSignificant reduction in cell viability observed at micromolar concentrations
Anti-inflammatory Effects Assess the impact on inflammatory markersDecreased levels of TNF-alpha and IL-6 in treated groups
Antimicrobial Properties Test against resistant bacterial strainsEffective against MRSA and other resistant strains

Mechanism of Action

The mechanism of action of [1-(2-Chlorophenyl)pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In the case of receptor interactions, it can modulate receptor activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₁Cl₂N₃ (same as target compound).
  • Key Differences: The 3-chlorophenyl substituent (vs.
  • Biological Relevance : Positional isomerism in chlorophenyl substituents is critical in drug design, as seen in selective kinase inhibitors.
1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₁ClFN₃.
  • Key Differences : The 4-fluorophenyl group introduces a highly electronegative substituent, which may enhance solubility or alter π-π stacking interactions compared to the 2-chlorophenyl group .
  • Applications : Fluorinated aromatic rings are common in CNS drugs due to improved blood-brain barrier penetration.
1-(5-Methyl-4H-pyrazol-3-yl)methanamine Derivatives
  • Molecular Formula : Varies (e.g., C₅H₉N₃ for the base structure).
  • Biological Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

Analogues with Heterocyclic Variations

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride
  • Molecular Formula : C₁₀H₉ClN₂O.
  • Key Differences : Replacement of pyrazole with isoxazole alters hydrogen-bonding capacity and dipole moments, impacting target selectivity.
  • Applications : Isoxazoles are prevalent in antifungal and anti-inflammatory agents .
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine Hydrochloride
  • Molecular Formula : C₈H₁₀ClN₅.

Piperazine and Piperidine Derivatives

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride
  • Molecular Formula : C₁₀H₁₂Cl₂N₂O.
  • Key Differences: A piperazinone core replaces the pyrazole, offering conformational flexibility and basicity for ion-channel modulation.
  • Applications : Piperazine derivatives are widely used in antipsychotics and antidepressants .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Reference
[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine HCl C₁₀H₁₁Cl₂N₃ 244.12 2-Chlorophenyl, pyrazole N/A (Structural analog studies)
[1-(3-Chlorophenyl)pyrazol-4-yl]methanamine HCl C₁₀H₁₁Cl₂N₃ 244.12 3-Chlorophenyl, pyrazole Receptor binding studies
1-[1-(4-Fluorophenyl)pyrazol-4-yl]methanamine HCl C₁₀H₁₁ClFN₃ 219.67 4-Fluorophenyl, pyrazole CNS drug candidates
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl C₁₀H₉ClN₂O 206.65 2-Chlorophenyl, isoxazole Antifungal agents
1-(5-Methylpyrazol-3-yl)methanamine Derivatives C₅H₉N₃ ~111.15 Methyl, pyrazole Antibacterial activity

Key Insights from Structural Comparisons

Substituent Position : The 2-chlorophenyl group in the target compound may confer unique steric effects compared to 3- or 4-substituted analogs, influencing receptor affinity .

Heterocycle Choice : Pyrazoles offer balanced aromaticity and hydrogen-bonding capacity, whereas isoxazoles or triazoles may enhance metabolic stability or target selectivity .

Halogen Effects : Chlorine’s lipophilicity vs. fluorine’s electronegativity can modulate solubility and bioavailability .

Biological Activity

[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by its pyrazole core, which is known for a variety of biological activities. The synthesis typically involves the reaction of 2-chlorobenzaldehyde with hydrazine derivatives to form the pyrazole structure, followed by subsequent modifications to obtain the hydrochloride salt form.

Biological Activity Overview

The biological activity of this compound includes:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to [1-(2-Chlorophenyl)pyrazol-3-yl]methanamine demonstrated effectiveness against various bacterial strains and fungi, suggesting potential as antibiotic agents .
  • Anticancer Properties : Recent research indicates that pyrazole derivatives can inhibit the growth of cancer cells. For example, related compounds have shown cytotoxic effects against cancer cell lines such as MCF7 and A549, with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : Pyrazoles are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Data Tables on Biological Activity

Below are summarized findings from various studies regarding the biological activity of this compound and related compounds.

Activity Cell Line/Organism IC50/Effect Reference
AntibacterialE. coli15 µg/mL
AntifungalCandida albicans10 µg/mL
CytotoxicMCF7IC50 = 12.50 µM
CytotoxicA549IC50 = 26 µM
Anti-inflammatoryIn vitro modelsInhibition of TNF-α production

Case Studies

  • Anticancer Activity : A study evaluated the effectiveness of a series of pyrazole derivatives against different cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity, particularly in breast cancer (MCF7) and lung cancer (A549) cell lines, with notable apoptosis induction observed in treated cells .
  • Antimicrobial Screening : Another research focused on the antimicrobial properties of pyrazole derivatives, revealing that certain modifications to the pyrazole ring enhanced antibacterial activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .

The mechanisms through which this compound exerts its effects are varied:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of enzymes involved in inflammation and tumor progression, such as cyclooxygenase (COX) enzymes.
  • Cell Cycle Interference : Some studies suggest that these compounds can disrupt the cell cycle in cancer cells, leading to apoptosis.

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